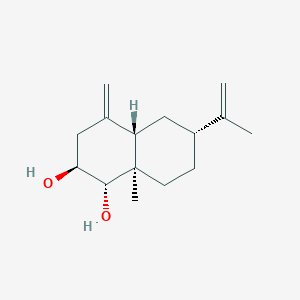
Nardoeudesmol A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nardoeudesmol A is a natural sesquiterpene compound found in various plants, particularly in the roots and rhizomes of Nardostachys jatamansi
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nardoeudesmol A typically involves several steps, including the isolation of precursor compounds and their subsequent chemical transformations. One common method involves the extraction of essential oils from Nardostachys jatamansi, followed by chromatographic separation to isolate this compound. The reaction conditions often include the use of organic solvents and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis and the availability of natural sources. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions
Nardoeudesmol A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.
Aplicaciones Científicas De Investigación
Nardoeudesmol A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactivity.
Biology: Investigated for its potential antimicrobial, antifungal, and insecticidal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural pesticides and other agricultural products.
Mecanismo De Acción
The mechanism of action of Nardoeudesmol A involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Nardoeudesmol A can be compared with other similar sesquiterpene compounds, such as:
Nardoeudesmol B: Another sesquiterpene with similar biological activities but different structural features.
Isothis compound: A structural isomer with distinct reactivity and biological properties.
Dinardokanshone D: A related compound with significant effects on serotonin transporter activity.
These comparisons highlight the unique structural and functional aspects of this compound, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H24O2 |
|---|---|
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
(1S,2S,4aS,6R,8aR)-8a-methyl-4-methylidene-6-prop-1-en-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C15H24O2/c1-9(2)11-5-6-15(4)12(8-11)10(3)7-13(16)14(15)17/h11-14,16-17H,1,3,5-8H2,2,4H3/t11-,12+,13+,14-,15-/m1/s1 |
Clave InChI |
HTGDCVIGXYGRRV-GZBLMMOJSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@@]2([C@@H](C1)C(=C)C[C@@H]([C@H]2O)O)C |
SMILES canónico |
CC(=C)C1CCC2(C(C1)C(=C)CC(C2O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


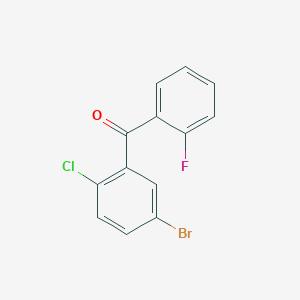
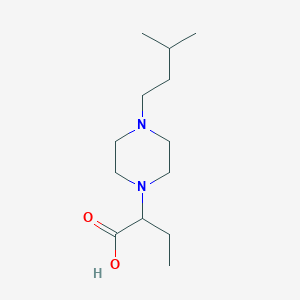
![N-[3-[[5-chloro-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B13435455.png)
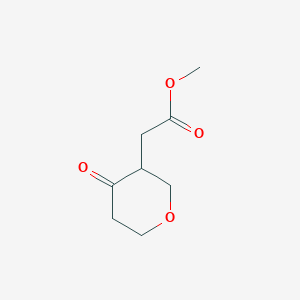
![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)

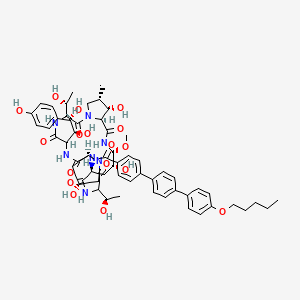
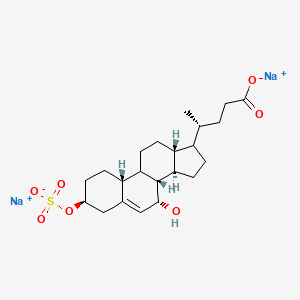
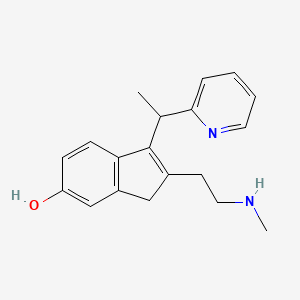

![[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)
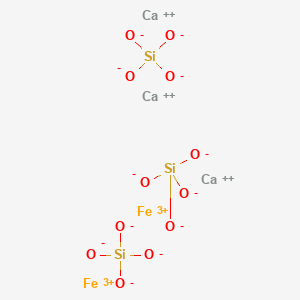
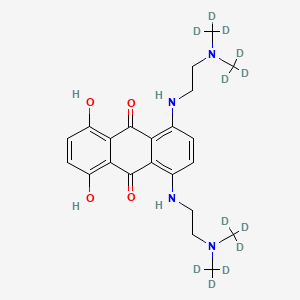
![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)
